Omeprazole 13CD3

Description

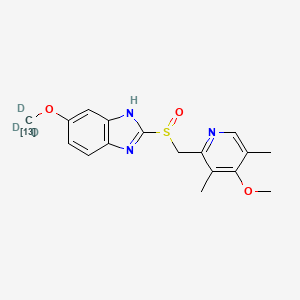

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuterio(113C)methoxy)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBDBMMJDZJVOS-LBDFIVMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261395-28-1 | |

| Record name | 1261395-28-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Omeprazole 13CD3: A Technical Guide to the Gold Standard Internal Standard in Bioanalytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Omeprazole Bioanalysis

Omeprazole, a proton pump inhibitor, is a cornerstone in the treatment of acid-related gastrointestinal disorders. Accurate quantification of omeprazole in biological matrices is paramount for pharmacokinetic (PK) and bioequivalence (BE) studies, which form the bedrock of regulatory submissions and clinical understanding. The inherent complexity of biological samples, however, presents significant analytical challenges, most notably matrix effects, which can compromise the accuracy and reproducibility of quantitative data. This guide provides an in-depth technical exploration of Omeprazole 13CD3, a stable isotope-labeled internal standard, and elucidates its critical role in achieving the highest level of scientific integrity in omeprazole bioanalysis.

Part 1: Unveiling this compound - Structure and Rationale for Use

This compound is a chemically synthesized form of omeprazole in which one carbon atom and three hydrogen atoms have been replaced with their stable isotopes, carbon-13 (¹³C) and deuterium (D), respectively. Specifically, the methoxy group on the benzimidazole ring is labeled.

Chemical Structure:

-

Omeprazole: C₁₇H₁₉N₃O₃S

-

This compound: C₁₆¹³CH₁₆D₃N₃O₃S

This isotopic labeling results in a molecule with a higher molecular weight than the parent drug but with virtually identical physicochemical properties.[1] This subtle yet critical modification is the key to its function as a superior internal standard in mass spectrometry-based assays.

The "Gold Standard" Internal Standard: Why Isotopic Labeling Matters

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. The IS is used to correct for variability during the analytical process, including sample extraction, chromatographic separation, and ionization efficiency.

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" because they co-elute with the analyte and experience nearly identical matrix effects, such as ion suppression or enhancement.[2][3] This ensures a more accurate and precise quantification of the analyte. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation strongly recommends the use of a SIL analyte as the internal standard whenever possible.[2]

Advantages of this compound:

-

Co-elution with Analyte: Due to its structural identity with omeprazole, this compound exhibits the same chromatographic behavior, ensuring that both compounds are subjected to the same matrix environment as they enter the mass spectrometer.

-

Correction for Matrix Effects: Any suppression or enhancement of the ionization signal caused by co-eluting matrix components will affect both the analyte and the internal standard to the same degree. The ratio of their signals remains constant, leading to accurate quantification.

-

Improved Precision and Accuracy: By effectively normalizing for variations in sample preparation and instrument response, this compound significantly improves the precision and accuracy of the analytical method.

Part 2: The Science of Superiority - ¹³C vs. Deuterium Labeling

While both deuterium and carbon-13 are stable isotopes used for labeling, the choice of isotope can have practical implications. The significant mass difference between hydrogen (≈1 amu) and deuterium (≈2 amu) can sometimes lead to a phenomenon known as the "isotope effect," where the deuterated standard may have a slightly different retention time than the unlabeled analyte.[4] This can be particularly problematic in high-resolution chromatography systems.

In contrast, the relative mass difference between ¹²C and ¹³C is much smaller, resulting in a labeled standard that is chromatographically indistinguishable from its unlabeled counterpart.[5] The dual labeling in this compound, incorporating both ¹³C and deuterium, provides a significant mass shift for clear differentiation in the mass spectrometer while minimizing the potential for chromatographic separation from the native omeprazole. This makes it a more robust choice for ensuring accurate correction of matrix effects.[6]

Part 3: Experimental Protocol - A Validated LC-MS/MS Method for Omeprazole in Human Plasma

The following protocol outlines a robust and sensitive method for the quantification of omeprazole in human plasma using this compound as the internal standard. This method is suitable for pharmacokinetic and bioequivalence studies and aligns with regulatory expectations for bioanalytical method validation.[7][8][9]

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).

-

Add 100 µL of 50 mmol/L ammonium formate solution.

-

Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex mix for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 11,500 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen gas at approximately 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Parameters

| Parameter | Condition |

| Column | Thermo HyPURITY C18 (150 x 2.1 mm, 5 µm) or equivalent |

| Mobile Phase | 10 mmol/L Ammonium Formate in Water : Acetonitrile (50:50, v/v) |

| Flow Rate | 0.25 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Tandem Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Omeprazole: 346.2 → 198.0This compound: 350.2 → 202.0 |

| Collision Energy | Optimized for the specific instrument, typically around 10-20 eV |

| Dwell Time | 200 ms per transition |

Note: Mass transitions for this compound are predicted based on the labeling. The precursor ion will have a mass approximately 4 Da higher than omeprazole, and the fragment ion containing the labeled methoxy group will also have a corresponding mass shift.

Method Validation

The analytical method must be fully validated according to the ICH M10 guideline, which includes assessments of:[2][10]

-

Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

-

Accuracy and Precision: Determined at multiple quality control (QC) levels.

-

Calibration Curve: Demonstrating linearity over the intended concentration range.

-

Recovery: Efficiency of the extraction process.

-

Matrix Effect: Assessing the impact of different plasma lots on quantification.

-

Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions.

Part 4: Visualizing the Workflow and Rationale

Diagram 1: Bioanalytical Workflow for Omeprazole Quantification

Caption: Workflow for Omeprazole Quantification.

Diagram 2: Rationale for Using a Stable Isotope-Labeled Internal Standard

Caption: Mitigating variability with a SIL-IS.

Conclusion

This compound represents the pinnacle of internal standard technology for the bioanalysis of omeprazole. Its use is not merely a matter of best practice but a fundamental component of a self-validating system that ensures the reliability and integrity of pharmacokinetic and bioequivalence data. By understanding the chemical principles behind its design and adhering to rigorous, validated analytical protocols, researchers can confidently generate high-quality data that meets the stringent requirements of regulatory agencies and advances the science of drug development.

References

- A Comparative Guide to Internal Standards in Bioanalytical Method Validation Following ICH M10 Guidelines. (n.d.). Benchchem. Retrieved January 15, 2026.

- Application Notes and Protocols for the Determination of (r)-Omeprazole in Plasma and Oral Fluid by LC-MS. (n.d.). Benchchem. Retrieved January 15, 2026.

- bio-analytical method development and validation for omeprazole using lc-ms/ms. (n.d.).

- Application Note: Quantification of Omeprazole Magnesium in Plasma by LC-MS/MS. (n.d.). Benchchem. Retrieved January 15, 2026.

- An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study. (2014). PubMed Central.

- Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. (2021). PubMed Central.

- An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. (n.d.). SciSpace. Retrieved January 15, 2026.

- The preparation of 14 C, 35 S and 13 C labelled forms of omeprazole. (1986). Sci-Hub.

- Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry. (2007). PubMed.

- ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training M

- BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. (2011). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- ICH M10 Guidelines Impact on Bioanalytical Method Development and Valid

- ICH M10 Guidance: Harmonization and Modification to Bioanalytical Method Vari

- Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (2020). MDPI.

- An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma. (2016).

- bioanalytical method validation and study sample analysis m10. (2022). ICH.

- Omeprazole sulfone N-oxide-13C,d3 | Stable Isotope. (n.d.). MedchemExpress.com. Retrieved January 15, 2026.

- Synthesis of Stable Isotope Labeled 13 C 4 -1,4-Dihydropyridines on 5,6-Position and Its Substituent Carbon. (2021).

- Omeprazole-13C,d3 (H 16868-13C,d3) | Stable Isotope. (n.d.). MedChemExpress. Retrieved January 15, 2026.

- Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. (n.d.). Shimadzu.

- Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. (n.d.).

- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. (2014). myadlm.org.

- Omeprazole Stable Isotopes Product List. (n.d.). CLEARSYNTH. Retrieved January 15, 2026.

- A Head-to-Head Comparison: Deuterium-Labeled vs.

- Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. (2023). PubMed Central.

- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. (2014). PubMed.

- LC-MS/MS transitions monitored for the quantification of (a) omeprazole and (b) lansoprazole. (n.d.).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ukisotope.com [ukisotope.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. database.ich.org [database.ich.org]

Omeprazole 13CD3 chemical structure and properties

An In-Depth Technical Guide to Isotopically Labeled Omeprazole (Omeprazole-d3) for Advanced Bioanalytical Applications

Abstract

Omeprazole, a cornerstone of acid-related gastrointestinal disorder treatments, operates by irreversibly inhibiting the gastric H+/K+-ATPase. Precision in its quantification within biological matrices is paramount for pharmacokinetic, bioequivalence, and metabolic studies. This technical guide provides a comprehensive overview of deuterated Omeprazole (Omeprazole-d3), a stable isotope-labeled analog. We delve into its chemical structure, physicochemical properties, and the rationale behind its synthesis and application. The guide elucidates how isotopic labeling offers a distinct mass-to-charge ratio without significantly altering chemical properties, making Omeprazole-d3 the gold standard internal standard for mass spectrometry-based bioanalysis. Detailed experimental protocols, supported by workflow diagrams and mechanistic pathways, are provided to equip researchers and drug development professionals with the necessary knowledge to leverage this critical analytical tool.

Introduction to Omeprazole and the Rationale for Isotopic Labeling

Omeprazole: A Proton Pump Inhibitor

Omeprazole is a highly effective proton pump inhibitor (PPI) used to treat conditions such as peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[1] It is a prodrug that, in the acidic environment of the stomach's parietal cells, converts to its active form, a sulfenamide derivative.[2] This active metabolite then forms an irreversible covalent bond with the H+/K+-ATPase enzyme system, the so-called "proton pump," effectively shutting down the final step of gastric acid production.[3] The duration of its effect is long-lasting, up to 72 hours, until new enzyme pumps are synthesized.[4]

The Principle of Isotopic Labeling in Pharmaceutical Analysis

In quantitative drug analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving high accuracy and precision. An ideal IS behaves identically to the analyte during sample extraction, chromatography, and ionization but is distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) compounds are considered the "gold standard" for this purpose.[5][6] By replacing one or more atoms (commonly ¹H, ¹²C, ¹⁴N) with their heavier stable isotopes (²H or D, ¹³C, ¹⁵N), a molecule is created that is chemically identical but has a higher molecular weight. This distinction allows the mass spectrometer to differentiate between the analyte and the IS, while their shared physicochemical properties ensure they co-elute and experience similar matrix effects and ionization suppression or enhancement.[6][7]

Omeprazole-d3: A Superior Internal Standard

Omeprazole-d3 is a deuterated form of Omeprazole, specifically designed for use as an internal standard in the bioanalysis of the parent drug.[8][9] The incorporation of three deuterium atoms provides a 3-dalton mass shift, which is sufficient to prevent mass spectral overlap with the unlabeled Omeprazole. Its utility is well-established for quantitative analysis by methods like GC-MS or LC-MS.[5][6][8] This stable isotope-labeled compound enhances the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of Omeprazole in complex biological samples like plasma and brain tissue.[9][10]

Chemical Structure and Physicochemical Properties

Chemical Structure Elucidation

The most common forms of Omeprazole-d3 involve deuteration of the methoxy group on the benzimidazole ring or deuteration at positions 4, 6, and 7 of the benzimidazole ring itself. The latter, Omeprazole-d3 (benzimidazole-4,6,7-d3), is frequently used.

Caption: Comparative structures of Omeprazole and Omeprazole-d3.

Physicochemical Properties

The key properties of Omeprazole-d3 are summarized below, providing essential data for its application in experimental settings.

| Property | Value | Source(s) |

| Chemical Name | 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-4,5,7-d3 | [8] |

| IUPAC Name | 4,6,7-trideuterio-5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | [11] |

| CAS Number | 934293-92-2 (for benzimidazole-d3) | [8][11] |

| Unlabeled CAS | 73590-58-6 | [11][12] |

| Molecular Formula | C₁₇H₁₆D₃N₃O₃S | [8][11] |

| Formula Weight | ~348.4 g/mol | [8][9][11] |

| Isotopic Purity | ≥98-99% deuterated forms | [8][12] |

| Appearance | White Crystalline Solid | [13] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 5 mg/mL | [8][14] |

Mechanism of Action and Metabolism

Bioactivation and Mechanism of Action

Omeprazole's therapeutic effect is a result of a multi-step process that occurs specifically within the secretory canaliculi of gastric parietal cells. As a weak base, Omeprazole crosses the parietal cell membrane and accumulates in this highly acidic compartment. The acidic environment catalyzes its conversion into the active sulfenamide form, which then covalently binds to cysteine residues on the H+/K+-ATPase, irreversibly inhibiting its function.[4][3]

Caption: Bioactivation pathway of Omeprazole.

Metabolic Pathways of Omeprazole

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[1][15][16] The two main isoforms involved are CYP2C19 and CYP3A4.[2][16][17]

-

CYP2C19: This enzyme is responsible for the hydroxylation of Omeprazole to form 5-hydroxyomeprazole.[17][18] It also contributes to the formation of 5'-O-desmethylomeprazole.[17] The activity of CYP2C19 is subject to genetic polymorphism, leading to different metabolism rates among individuals (poor, intermediate, extensive, and ultrarapid metabolizers).[2][16]

-

CYP3A4: This isoform primarily mediates the conversion of Omeprazole to omeprazole sulfone.[16][17][18]

These metabolites are pharmacologically inactive and are excreted mainly in the urine.[15]

Impact of Deuteration on Metabolism

The deuterium atoms in Omeprazole-d3 (benzimidazole-4,6,7-d3) are placed on the benzimidazole core, a site not directly involved in the primary metabolic reactions of hydroxylation or sulfoxidation mediated by CYP2C19 and CYP3A4.[18][19] Therefore, the kinetic isotope effect is negligible. This is a critical feature, as it ensures that Omeprazole-d3 and unlabeled Omeprazole have virtually identical metabolic and pharmacokinetic profiles, validating its use as an internal standard that accurately reflects the behavior of the analyte in vivo.[6]

Application in Quantitative Bioanalysis (LC-MS/MS)

The Role of an Internal Standard in LC-MS/MS

The use of a stable isotope-labeled internal standard like Omeprazole-d3 is fundamental to robust LC-MS/MS bioanalysis.[7] It compensates for potential variability at multiple stages of the analytical process, including:

-

Sample Preparation: Corrects for losses during extraction or protein precipitation.

-

Chromatography: Accounts for minor variations in retention time.

-

Ionization: Normalizes for matrix effects that can suppress or enhance the analyte signal in the mass spectrometer's ion source. By calculating the ratio of the analyte peak area to the internal standard peak area, a highly precise and accurate quantification can be achieved.[20]

Experimental Protocol: Quantification of Omeprazole in Human Plasma

This protocol provides a representative methodology for the quantification of Omeprazole in human plasma using Omeprazole-d3 as an internal standard.

1. Materials and Reagents:

-

Omeprazole reference standard

-

Omeprazole-d3 (Internal Standard)

-

LC-MS grade Acetonitrile, Methanol, and Water

-

Formic Acid

-

Human Plasma (K2-EDTA)

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Omeprazole and Omeprazole-d3 in methanol.

-

Working Standard Solutions: Serially dilute the Omeprazole stock solution with 50:50 acetonitrile/water to prepare calibration standards (e.g., 1-1000 ng/mL).

-

Internal Standard Spiking Solution (50 ng/mL): Dilute the Omeprazole-d3 stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample (or calibration standard/QC), add 300 µL of the Internal Standard Spiking Solution.[21]

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

-

HPLC System: Standard UHPLC/HPLC system.

-

Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).[21]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start at ~10% B, ramp up to 95% B, hold, and then re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Omeprazole: Q1 346.1 -> Q3 198.0

-

Omeprazole-d3: Q1 349.1 -> Q3 201.0 (Note: MRM transitions should be optimized empirically on the specific instrument used).

-

Bioanalytical Workflow Diagram

Caption: Standard workflow for bioanalysis of Omeprazole using Omeprazole-d3.

Synthesis Overview

The synthesis of Omeprazole generally involves the coupling of two key heterocyclic intermediates: a substituted benzimidazole and a substituted pyridine. The final step is typically the oxidation of a sulfide linkage between these two rings to form the therapeutic sulfoxide.[22][23]

A common route involves reacting 2-mercapto-5-methoxy-1H-benzimidazole with 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine to form the sulfide precursor, omeprazole sulfide (also known as pyrmetazole).[22][24] This precursor is then oxidized using an agent like m-chloroperoxybenzoic acid (m-CPBA) to yield Omeprazole.[23][25]

To produce Omeprazole-d3 (benzimidazole-4,6,7-d3), the synthesis would begin with a deuterated 5-methoxy-thiobenzimidazole precursor. This ensures the stable isotopes are incorporated into the core structure early in the synthetic pathway.

Conclusion

Omeprazole-d3 is an indispensable tool for modern pharmaceutical research and development. Its chemical and metabolic fidelity to the parent drug, combined with its distinct mass signature, provides the foundation for highly reliable and reproducible quantitative bioanalytical methods. By enabling the precise measurement of Omeprazole concentrations in complex biological matrices, Omeprazole-d3 plays a critical role in defining the pharmacokinetic profiles, assessing bioequivalence, and understanding the metabolic fate of one of the world's most widely prescribed medications. This guide provides the core technical knowledge and practical protocols necessary for its effective implementation in a research setting.

References

-

Veeprho. Omeprazole-D3 | CAS 934293-92-2. [Link]

-

Pharmaffiliates. CAS No : 922731-01-9 | Product Name : Omeprazole-d3. [Link]

-

Wikipedia. Omeprazole. [Link]

-

National Center for Biotechnology Information. Omeprazole - StatPearls - NCBI Bookshelf. [Link]

-

PubChem. 5-Hydroxy Omeprazole-d3 Sodium Salt. [Link]

-

PubMed. Omeprazole: pharmacokinetics and metabolism in man. [Link]

-

International Journal of Research in Pharmaceutical and Nano Sciences. Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. [Link]

-

Ovid. Analytical methodologies for the determination of omeprazole: An overview. [Link]

-

Patsnap Synapse. What is the mechanism of Omeprazole?. [Link]

-

PubMed. Clinical pharmacology of omeprazole. [Link]

-

Semantic Scholar. Omeprazole: pharmacology, pharmacokinetics and interactions. [Link]

-

YouTube. Omeprazole Side Effects and Mechanism of Action | Nursing Pharmacology. [Link]

-

PharmGKB. Omeprazole and Esomeprazole Pathway, Pharmacokinetics. [Link]

-

SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. [Link]

-

Journal of Neurogastroenterology and Motility. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. [Link]

-

Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with. [Link]

-

PharmGKB. omeprazole. [Link]

-

ACS Publications. Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework. [Link]

-

ResearchGate. bio-analytical method development and validation for omeprazole using lc-ms/ms. [Link]

-

PubMed. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. [Link]

-

PubMed. Analytical methodologies for the determination of omeprazole: an overview. [Link]

-

PubMed Central. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. [Link]

-

ASM Journals. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efffux Pump NorA. [Link]

-

ResearchGate. Effects on oxidative drug metabolism - Omeprazole. [Link]

-

Academax. Novel process for omeprazole synthesis. [Link]

-

PubMed Central. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. [Link]

-

ResearchGate. Stereoselective Metabolism of Omeprazole by Human Cytochrome P450 Enzymes | Request PDF. [Link]

Sources

- 1. Omeprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. What is the mechanism of Omeprazole? [synapse.patsnap.com]

- 4. Omeprazole - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. veeprho.com [veeprho.com]

- 10. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Omeprazole-d3 (benzimidazole-4,6,7-d3) | LGC Standards [lgcstandards.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. Omeprazole: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]

- 17. ClinPGx [clinpgx.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. scispace.com [scispace.com]

- 23. journals.asm.org [journals.asm.org]

- 24. caymanchem.com [caymanchem.com]

- 25. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of Omeprazole 13CD3

An In-depth Technical Guide to the Synthesis and Characterization of Omeprazole-¹³CD₃

Abstract

Isotopically labeled compounds are indispensable tools in modern drug discovery and development, serving as critical internal standards for bioanalytical assays and tracers in metabolic studies.[1][2] This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of Omeprazole-¹³CD₃, a stable isotope-labeled analogue of the widely prescribed proton pump inhibitor, Omeprazole.[3][4] As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible methodology for researchers, chemists, and drug development professionals. We will delve into a multi-step synthetic pathway, followed by a rigorous analytical characterization workflow employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Rationale for Isotopic Labeling

Omeprazole is a benzimidazole derivative that effectively suppresses gastric acid secretion by irreversibly inhibiting the H⁺/K⁺-ATPase enzyme system, the proton pump of the gastric parietal cell.[5] Its extensive use in treating acid-related gastrointestinal disorders necessitates precise and accurate quantification in biological matrices for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[6][7]

Stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Omeprazole-¹³CD₃, with a mass shift of +4 Da relative to the parent drug, is an ideal SIL-IS.[8][9] The combined use of ¹³C and deuterium (D) offers distinct advantages:

-

Mass Distinction: The significant mass difference prevents isotopic crosstalk with the analyte.

-

Co-elution: It is chromatographically identical to the unlabeled analyte, ensuring it experiences the same matrix effects and ionization suppression/enhancement during analysis.

-

Metabolic Stability: The C-D bonds are stronger than C-H bonds, which can slow metabolism at the labeled position, although in this case, the primary utility is for bioanalytical quantification.[2]

This guide outlines a robust pathway for the preparation and validation of this essential analytical standard.

Synthetic Strategy and Execution

The synthesis of Omeprazole-¹³CD₃ is adapted from established routes for Omeprazole, with the key modification being the introduction of the isotopically labeled methyl group at the 6-methoxy position of the benzimidazole ring.[10][11][12] The overall process involves the convergent synthesis of a labeled benzimidazole intermediate and a pyridine moiety, followed by coupling and oxidation.

Overall Synthetic Workflow

The multi-step synthesis is designed for efficiency and control over the final product's purity and isotopic enrichment.

Sources

- 1. Site selective syntheses of [(3)H]omeprazole using hydrogen isotope exchange chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Omeprazole: pharmacology, pharmacokinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. Omeprazole 13CD3 | C17H19N3O3S | CID 49849808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Omeprazole-13CD3 [artis-standards.com]

- 10. scispace.com [scispace.com]

- 11. EP1085019A1 - Omeprazole synthesis - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Certificate of Analysis for Omeprazole-D3

This guide provides a detailed examination of the specifications found on a Certificate of Analysis (CoA) for Omeprazole-D3 (Omeprazole-13CD3). Tailored for researchers, analytical scientists, and drug development professionals, this document elucidates the critical quality attributes of this stable isotope-labeled internal standard. We will explore the scientific rationale behind each test, present typical specifications, and provide detailed experimental protocols, ensuring a comprehensive understanding of how the identity, purity, and quality of Omeprazole-D3 are rigorously assessed.

The Critical Role of Omeprazole-D3 and its Certificate of Analysis

Omeprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal conditions[1]. In pharmacokinetic and bioanalytical studies, quantifying the concentration of a drug in biological matrices is paramount. Stable isotope-labeled (SIL) compounds, such as Omeprazole-D3, are the gold standard for use as internal standards (IS) in quantitative mass spectrometry-based assays[2][3]. The SIL IS co-elutes chromatographically with the analyte but is differentiated by its higher mass, allowing it to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring analytical accuracy and precision[4].

A Certificate of Analysis is not merely a datasheet; it is a formal declaration from the manufacturer that the material meets a predefined set of quality specifications[5]. For a critical reagent like Omeprazole-D3, the CoA provides the end-user with the necessary confidence in its identity, chemical purity, and, most importantly, its isotopic enrichment.

Overall Workflow for CoA Generation

The process of certifying a batch of Omeprazole-D3 involves a multi-step analytical workflow designed to validate every critical quality attribute of the reference standard.

Caption: High-level workflow for generating a Certificate of Analysis.

Core Specifications and Analytical Methodologies

The CoA for Omeprazole-D3 is structured to provide comprehensive evidence of its quality. The following sections detail the key tests, their underlying principles, and typical acceptance criteria.

Summary of Typical Specifications

| Parameter | Test Method | Typical Specification |

| Identification | ¹H NMR | Spectrum is consistent with the structure of Omeprazole-D3. |

| Mass Spectrometry (MS) | The [M+H]⁺ ion is consistent with the molecular weight of C₁₇H₁₆D₃N₃O₃S (348.43 g/mol ).[6][7] | |

| Purity | HPLC (UV Detection) | ≥98.0%[6][7] |

| Isotopic Purity | Mass Spectrometry (MS) | ≥99 atom % D[6] |

| Appearance | Visual Inspection | Pale yellow to light brown solid.[6][7] |

| Molecular Formula | - | C₁₇H₁₆D₃N₃O₃S[6][7] |

| Molecular Weight | - | 348.43[6][7] |

Section I: Identification & Structural Confirmation

Objective: To unambiguously confirm that the compound is Omeprazole-D3 and that the deuterium label is in the correct position.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Scientific Rationale: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For Omeprazole-D3, where three hydrogen atoms in one of the methoxy groups are replaced by deuterium, the ¹H NMR spectrum serves two purposes: it confirms the overall proton skeleton of the omeprazole molecule and, crucially, verifies the absence of a proton signal at the site of deuteration.

-

Expected Spectrum: The ¹H NMR spectrum of Omeprazole-D3 will be nearly identical to that of standard Omeprazole, with one key difference: the singlet corresponding to the methoxy protons on the benzimidazole ring (typically around 3.7 ppm) will be absent or significantly diminished.[8][9] The remaining signals for the pyridine and benzimidazole protons and the other methoxy group should be present and consistent with the structure.

-

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of Omeprazole-D3 and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate all signals and compare the chemical shifts and coupling patterns to a reference spectrum of non-deuterated Omeprazole. Confirm the absence of the signal corresponding to the deuterated methoxy group.

-

Mass Spectrometry (MS)

-

Scientific Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides direct proof of the molecular weight of the compound. For Omeprazole-D3, the expected molecular weight is 348.43 Da. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as the protonated molecular ion [M+H]⁺ at m/z 349.15.[3][6]

Sources

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reference Standards and Certificates of Analysis (CoAs) â life science compliance consulting – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]

- 6. esschemco.com [esschemco.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001913) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

An In-Depth Technical Guide to Omeprazole-13CD3: Synthesis, Characterization, and Application in Bioanalytical Assays

Omeprazole is a widely prescribed proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] It functions by irreversibly inhibiting the H+/K+-ATPase enzyme system (the proton pump) in gastric parietal cells, thereby suppressing gastric acid secretion.[1][2] Accurate quantification of omeprazole in biological matrices like plasma is critical for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1]

To achieve the highest level of accuracy and precision in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled (SIL) internal standard is considered the "gold standard".[1] Omeprazole-13CD3 is the stable isotope-labeled form of omeprazole, incorporating one Carbon-13 atom and three Deuterium atoms. This guide provides a comprehensive technical overview of Omeprazole-13CD3, covering its fundamental properties, synthesis, and its critical application as an internal standard in the quantitative analysis of omeprazole.

Core Compound Specifications

The fundamental chemical and physical properties of Omeprazole-13CD3 are essential for its use as a reference standard. These identifiers ensure traceability and proper characterization in experimental settings.

| Property | Value | Source(s) |

| Chemical Name | 5-(Methoxy-13C,D3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | |

| IUPAC Name | 2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-6-(trideuterio(13C)methoxy)-1H-benzimidazole | [3] |

| CAS Number | 1261395-28-1 | [3][4][5] |

| Molecular Formula | C₁₆¹³CH₁₆D₃N₃O₃S | [4][5] |

| Molecular Weight | 349.43 g/mol | [3][5] |

| Monoisotopic Mass | 349.13689772 Da | [3][6] |

Synthesis and Structural Elucidation

The synthesis of Omeprazole-13CD3 follows the established synthetic routes for omeprazole, with the key difference being the use of isotopically labeled precursors. The core of the synthesis involves the coupling of a substituted benzimidazole moiety with a pyridine moiety, followed by a controlled oxidation step.

The isotopic labels are introduced via a labeled precursor, typically 5-(methoxy-13C,D3)-2-mercaptobenzimidazole. The general synthesis proceeds as follows:

-

Nucleophilic Substitution: A nucleophilic substitution reaction is performed between 2-mercapto-5-(methoxy-13C,D3)benzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. This reaction forms the thioether intermediate.[7][8]

-

Oxidation: The resulting thioether intermediate is then selectively oxidized to the sulfoxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA), yielding Omeprazole-13CD3.[9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Omeprazole 13CD3 | C17H19N3O3S | CID 49849808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Omeprazole-13C,D3 - Acanthus Research [acanthusresearch.com]

- 5. Omeprazole-13CD3 [artis-standards.com]

- 6. Page loading... [guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 9. scispace.com [scispace.com]

Methodological & Application

Authored by: Senior Application Scientist, Bioanalytical Division

An Application Note and Protocol for the Bioanalytical Quantification of Omeprazole using Omeprazole-D3 as an Internal Standard by LC-MS/MS

Introduction: The Imperative for an Ideal Internal Standard

In the landscape of drug discovery and development, the accurate quantification of therapeutic agents in complex biological matrices is a cornerstone of pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis, offering unparalleled sensitivity and selectivity. However, the integrity of the data generated is critically dependent on the ability to account for variability introduced during sample processing and instrumental analysis. This is the role of the internal standard (IS).

An ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction, ionization, and fragmentation, thereby normalizing for matrix effects and procedural losses. Stable Isotope-Labeled (SIL) internal standards are the preferred choice for fulfilling these requirements.[1][2][3] By incorporating heavy isotopes such as Deuterium (²H or D), ¹³C, or ¹⁵N, a SIL-IS is chemically identical to the analyte but has a distinct, higher mass-to-charge ratio (m/z) that is readily differentiated by the mass spectrometer.[1][4]

This application note provides a comprehensive technical guide and a robust protocol for the quantification of Omeprazole, a widely prescribed proton-pump inhibitor[5][6], in human plasma. We detail the use of its deuterated analog, Omeprazole-D3 (Omeprazole-CD3), as the internal standard, leveraging its properties to ensure a highly accurate, precise, and reliable bioanalytical method.

Scientific Rationale: The Superiority of Omeprazole-D3

The selection of an internal standard is a critical decision in method development. Omeprazole-D3 is an exemplary choice for the quantification of Omeprazole for several fundamental reasons.

Causality Behind the Choice:

-

Physicochemical Mimicry: Omeprazole-D3 shares virtually identical chemical and physical properties with Omeprazole. This ensures that it tracks the analyte molecule-for-molecule through every step of the workflow—from protein binding in the plasma matrix to extraction recovery and chromatographic retention.

-

Co-elution and Matrix Effect Compensation: Matrix effects, the suppression or enhancement of ionization caused by co-eluting endogenous components, are a significant challenge in LC-MS/MS. Because Omeprazole-D3 co-elutes precisely with Omeprazole, it experiences the same matrix effects at the exact moment of ionization. The use of a peak area ratio (Analyte/IS) effectively cancels out this variability, a feat that is difficult to achieve with a structural analog IS that may elute at a different time.[1][2]

-

Predictable Mass Shift: The three deuterium atoms on the methoxy group provide a +3 Dalton mass shift.[5][7][8] This difference is large enough to prevent isotopic crosstalk from the natural abundance of ¹³C isotopes in the Omeprazole molecule, yet small enough to ensure the fragmentation behavior remains analogous to the parent drug.

-

Label Stability: The deuterium atoms are placed on a methoxy group, a non-exchangeable position.[4] This is critical to prevent the loss of the label and back-exchange with protons from the solvent during sample preparation and analysis, which would compromise the integrity of the assay.[4]

The core principle relies on adding a known quantity of Omeprazole-D3 to all samples, calibrators, and quality controls. The mass spectrometer measures the signal response for both the analyte and the IS. Since any sample-to-sample variation affects both compounds equally, the ratio of their responses remains constant and directly proportional to the analyte concentration.

Mass Spectrometry: Multiple Reaction Monitoring (MRM)

For ultimate selectivity and sensitivity, we employ Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. In positive ionization mode, we first select the protonated parent molecule ([M+H]⁺) in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3) for detection. This process creates a highly specific mass transition for both the analyte and the internal standard.

-

Omeprazole: The protonated molecule appears at an m/z of 346.1.[5][7] Upon collision-induced dissociation, a major, structurally significant product ion is formed at m/z 198.1.[5][9]

-

Omeprazole-D3: With three deuterium atoms, the protonated molecule has an m/z of 349.1. Since the deuterium label is on the pyridine moiety that constitutes the 198.1 fragment, the corresponding product ion for the internal standard is observed at m/z 201.1.

This creates two unique and highly selective MRM transitions that can be monitored simultaneously.

| Compound | Ionization Mode | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |

| Omeprazole | ESI+ | 346.1 | 198.1 | User Optimized |

| Omeprazole-D3 (IS) | ESI+ | 349.1 | 201.1 | User Optimized |

Detailed Experimental Protocol

This protocol is designed for the analysis of Omeprazole in human plasma and should be fully validated according to regulatory guidelines before implementation for pivotal studies.[10][11]

Materials and Reagents

-

Analytes: Omeprazole (Reference Standard), Omeprazole-D3 (Internal Standard)

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (≥99%)

-

Water: Deionized water, >18 MΩ·cm

-

Biological Matrix: Drug-free human plasma (K₂EDTA anticoagulant recommended)

-

Labware: Calibrated pipettes, polypropylene microcentrifuge tubes or 96-well plates

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Omeprazole and Omeprazole-D3 in methanol to prepare individual 1 mg/mL primary stock solutions. Store at -20°C or colder.

-

Working Solutions: Prepare intermediate and working standard solutions for the calibration curve and quality controls (QCs) by serially diluting the Omeprazole stock solution with a 50:50 methanol:water mixture.

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Omeprazole-D3 stock solution with a 50:50 methanol:water mixture to achieve a final concentration that yields a robust instrument response (e.g., 100 ng/mL).

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for extracting Omeprazole from plasma.[12]

-

Aliquot: Transfer 100 µL of plasma samples (standards, QCs, or unknowns) into a 1.5 mL microcentrifuge tube or a 96-well deepwell plate.

-

Spike IS: Add 25 µL of the IS Working Solution (100 ng/mL) to all tubes/wells except for "double blank" samples (matrix without analyte or IS).

-

Precipitate: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep Omeprazole stable.

-

Vortex: Cap and vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vial.

-

Inject: Inject 5-10 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

| Parameter | Recommended Condition |

| LC System | UPLC or HPLC System |

| Column | C18 Reverse-Phase, e.g., 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate |

| Column Temp | 40 °C |

| Injection Vol. | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization | Electrospray Ionization, Positive (ESI+) |

| Capillary Voltage | ~3.5 kV |

| Source Temp | ~150 °C |

| Desolvation Temp | ~400 °C |

| MRM Transitions | See Table 1 |

Bioanalytical Method Validation: A Self-Validating System

A robust analytical method must be proven "fit-for-purpose" through a rigorous validation process, as outlined by regulatory bodies like the FDA and EMA (ICH M10).[10][13][14] The use of Omeprazole-D3 is integral to meeting these stringent criteria.

Key Validation Parameters

-

Selectivity: Assessed by analyzing at least six different batches of blank plasma to ensure no endogenous components interfere with the detection of Omeprazole or Omeprazole-D3 at their respective retention times.[10] The response in blank samples should be <20% of the response at the Lower Limit of Quantification (LLOQ).

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (Omeprazole/Omeprazole-D3) against the nominal concentration of the standards. The curve should be linear (e.g., r² ≥ 0.99) over the desired analytical range.[11]

-

Accuracy & Precision: Determined by analyzing Quality Control (QC) samples at a minimum of three concentration levels (Low, Medium, High) in replicate (n=6) on at least three separate days. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (CV%) should not exceed 15% (20% at the LLOQ).[10][11]

-

Matrix Effect: This is a critical parameter where Omeprazole-D3 proves its worth. The matrix effect is evaluated by comparing the response of the analyte in post-extraction spiked plasma from different sources to the response in a clean solution. The IS-normalized matrix factor CV% should be ≤15%.

-

Recovery: The extraction efficiency of Omeprazole and Omeprazole-D3 should be consistent and reproducible across the concentration range. While high recovery is desirable, consistency is more critical.[10]

-

Stability: Analyte stability must be demonstrated under various conditions expected during study sample handling: freeze-thaw cycles, bench-top storage, and long-term storage at -20°C or -80°C.[15] The mean concentration of stability samples must be within ±15% of nominal values.

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ovid.com [ovid.com]

- 14. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]

- 15. labs.iqvia.com [labs.iqvia.com]

Application Note: A Validated UPLC-MS/MS Method for the Quantification of Omeprazole in Human Plasma Using Omeprazole-¹³CD₃ as an Internal Standard

Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of omeprazole in human plasma. The protocol employs a stable isotope-labeled internal standard, Omeprazole-¹³CD₃, to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing. Sample preparation involves a straightforward solid-phase extraction (SPE) procedure, providing high recovery and clean extracts. The method has been validated according to the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[1][2]

Introduction

Omeprazole is a widely prescribed proton pump inhibitor used in the treatment of acid-related gastrointestinal disorders.[3] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies.[4] This method addresses the need for a reliable and high-throughput analytical procedure. The use of a stable isotope-labeled internal standard (SIL-IS), Omeprazole-¹³CD₃, is a critical component of this protocol.[5] A SIL-IS is the gold standard for quantitative mass spectrometry because it shares near-identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby providing the most accurate correction for any experimental variations.[5]

Materials and Reagents

-

Analytes and Standards:

-

Reagents and Solvents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium Acetate (AR grade)

-

Formic Acid (LC-MS grade)

-

Deionized Water (18.2 MΩ·cm)

-

Human Plasma (K₂EDTA as anticoagulant)

-

-

Consumables:

-

SPE Cartridges (e.g., C8 or polymeric sorbent)

-

Autosampler vials with inserts

-

Pipette tips

-

Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex API 4000) equipped with an electrospray ionization (ESI) source.[8]

-

Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

-

Data System: MassLynx or equivalent control and data acquisition software.[9]

Experimental Protocols

Preparation of Stock and Working Solutions

-

Omeprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of omeprazole reference standard in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Omeprazole-¹³CD₃ in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the omeprazole stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Solid-Phase Extraction (SPE)

The SPE procedure is designed to efficiently extract omeprazole from the complex plasma matrix while removing proteins and other interfering substances.

Sources

- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 2. fda.gov [fda.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Omeprazole-13C,D3 - Acanthus Research [acanthusresearch.com]

- 7. Omeprazole-13CD3 [artis-standards.com]

- 8. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Application Notes and Protocols for the Bioanalysis of Omeprazole in Biological Matrices

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the sample preparation of omeprazole in biological matrices, primarily human plasma, for quantitative analysis. Authored from the perspective of a seasoned application scientist, this document delves into the causal relationships behind methodological choices, ensuring a deep, practical understanding for researchers, scientists, and drug development professionals. We will explore the three principal techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), offering step-by-step protocols for each. The guide emphasizes scientific integrity, providing insights into method validation, troubleshooting, and the mitigation of common analytical challenges such as matrix effects and analyte instability. All protocols are grounded in authoritative, referenced literature to ensure trustworthiness and reproducibility.

Introduction: The Bioanalytical Imperative for Omeprazole

Omeprazole is a cornerstone of therapy for acid-related gastrointestinal disorders, acting as a proton pump inhibitor to suppress gastric acid secretion.[1] Its pharmacokinetic and pharmacodynamic profiles are of significant interest in clinical research and drug development, necessitating robust and reliable bioanalytical methods to quantify its concentration in biological fluids like plasma, serum, and urine.[2][3]

The primary challenge in omeprazole bioanalysis lies in its inherent instability, particularly in acidic conditions, and the complexity of the biological matrix.[4][5] Endogenous components such as proteins, phospholipids, and salts can interfere with analysis, causing ion suppression or enhancement in mass spectrometry—a phenomenon known as the matrix effect.[6] Therefore, meticulous sample preparation is not merely a preliminary step but the critical foundation for accurate, precise, and reproducible quantification.

The choice of a sample preparation technique is a strategic decision, balancing the need for sample cleanliness with considerations of recovery, throughput, cost, and the specific requirements of the downstream analytical instrumentation, typically High-Performance Liquid Chromatography (HPLC) with UV detection or, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and selectivity.[7][8]

Foundational Principles: Choosing the Right Technique

The selection of a sample preparation strategy is dictated by the physicochemical properties of omeprazole and the analytical objectives. A logical workflow for method selection is outlined below.

Caption: Decision workflow for selecting a sample preparation method.

Method 1: Protein Precipitation (PPT)

Expertise & Experience: The Rationale for PPT

Protein Precipitation is the fastest and simplest of the sample preparation techniques. It is often the first method considered, especially for high-throughput screening in drug discovery. The principle is straightforward: a large excess of an organic solvent, typically acetonitrile, is added to the plasma sample.[8] This disrupts the solvation shell around the proteins, causing them to denature and precipitate out of the solution. Omeprazole, being soluble in the organic-aqueous supernatant, is thereby separated from the bulk of proteinaceous material.

Causality: The choice of acetonitrile is deliberate. It is highly effective at precipitating proteins and is a common solvent in reversed-phase HPLC mobile phases, making the resulting supernatant potentially directly injectable.[8] This minimizes sample handling and reduces the risk of analyte loss. However, its simplicity is also its main drawback. PPT is a non-selective method; it removes proteins but leaves behind many other endogenous components like salts and phospholipids, which are notorious for causing matrix effects in LC-MS/MS analysis.[6] Therefore, PPT is best suited for less sensitive assays or as a preliminary clean-up step.

Detailed Experimental Protocol (PPT)

This protocol is based on established methods for the rapid determination of omeprazole in human plasma.[8]

Materials:

-

Human plasma (collected in K2EDTA tubes)

-

Acetonitrile (HPLC grade)

-

Internal Standard (IS) working solution (e.g., Lansoprazole or a deuterated omeprazole analog in methanol)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge (capable of >10,000 x g)

-

96-well collection plate (optional, for automation)

Procedure:

-

Aliquoting: Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 25 µL of the internal standard working solution. The IS is crucial for correcting variations in extraction efficiency and instrument response.

-

Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of solvent to plasma is common).[9] Adding the solvent forcefully promotes fine protein particle formation, which is easier to pellet.

-

Vortexing: Vortex the tube vigorously for 1-2 minutes to ensure complete protein denaturation and precipitation.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

-

Supernatant Transfer: Carefully aspirate the supernatant (containing omeprazole and the IS) and transfer it to a clean tube or a well in a 96-well plate. Be meticulous to avoid disturbing the protein pellet.

-

Analysis: The supernatant can be injected directly into the LC-MS/MS system. Alternatively, for improved compatibility with aqueous mobile phases, the solvent can be evaporated under a gentle stream of nitrogen and the residue reconstituted in the mobile phase.[6]

Caption: Experimental workflow for Protein Precipitation (PPT).

Method 2: Liquid-Liquid Extraction (LLE)

Expertise & Experience: The Rationale for LLE

LLE provides a significantly cleaner sample extract than PPT by partitioning the analyte between two immiscible liquid phases: the aqueous biological sample and an organic solvent.[10] The choice of organic solvent and the pH of the aqueous phase are critical variables that are manipulated to selectively drive the analyte of interest into the organic phase, leaving polar interferences (like salts and phospholipids) behind in the aqueous layer.

Causality: Omeprazole is a weakly basic drug. By adjusting the pH of the plasma sample to be slightly alkaline (pH > 7), omeprazole will exist in its neutral, more lipophilic form. This significantly increases its affinity for a non-polar organic solvent. A mixture of diethyl ether and dichloromethane (60:40, v/v) is a commonly cited and effective extraction solvent system.[11][12] Dichloromethane is a dense, polar aprotic solvent, while diethyl ether is less dense and non-polar; their combination provides a balanced polarity to efficiently extract omeprazole. This targeted extraction results in a much cleaner extract compared to PPT, significantly reducing matrix effects and improving assay sensitivity.[6]

Detailed Experimental Protocol (LLE)

This protocol is a synthesis of validated methods for omeprazole extraction from plasma.[10][11][13]

Materials:

-

Human plasma (K2EDTA)

-

Internal Standard (IS) working solution

-

0.1 N NaOH solution

-

Extraction Solvent: Diethyl ether:Dichloromethane (60:40, v/v)

-

Glass centrifuge tubes (15 mL) with screw caps

-

Vortex mixer

-

Centrifuge

-

Solvent evaporator (e.g., nitrogen stream with heating block)

-

Reconstitution solvent (typically the mobile phase for LC analysis)

Procedure:

-

Aliquoting & Spiking: To a 15 mL glass tube, add 500 µL of human plasma, followed by 50 µL of the IS working solution.

-

pH Adjustment: Add 200 µL of 0.2 M potassium dihydrogenphosphate buffer (pH 7.0) or a small volume of a basic solution to ensure the omeprazole is in its neutral form.[14]

-

Solvent Addition: Add 4 mL of the extraction solvent (diethyl ether:dichloromethane).

-

Extraction: Cap the tube and vortex for 5-10 minutes. This step facilitates the transfer of omeprazole from the aqueous phase to the organic phase. A mechanical shaker can also be used.

-

Phase Separation: Centrifuge at 4000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean glass tube.[6]

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analyte.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., a mixture of acetonitrile and ammonium acetate buffer).[11] Vortex briefly to ensure the analyte is fully dissolved.

-

Analysis: The reconstituted sample is now ready for injection into the HPLC or LC-MS/MS system.

Caption: Experimental workflow for Liquid-Liquid Extraction (LLE).

Method 3: Solid-Phase Extraction (SPE)

Expertise & Experience: The Rationale for SPE

SPE is the most powerful and selective sample preparation technique, offering the cleanest extracts and thus the highest sensitivity and lowest matrix effects.[15] It utilizes a solid sorbent packed into a cartridge or a 96-well plate to chemically separate components of a mixture. The process involves four key steps: conditioning, loading, washing, and eluting.

Causality: For omeprazole, a reversed-phase sorbent like C8 or C18 is commonly used.[4] The sorbent is first conditioned with an organic solvent (e.g., methanol) to activate the stationary phase, followed by an aqueous solution (e.g., water) to prepare it for the aqueous sample. The plasma sample (pre-treated and pH-adjusted) is then loaded onto the sorbent. Omeprazole, being relatively non-polar at neutral to alkaline pH, adsorbs onto the non-polar C8/C18 sorbent. A wash step with a weak organic solvent (e.g., 5% methanol in water) is then performed to remove polar interferences that did not bind strongly. Finally, a strong organic solvent (e.g., 90% methanol) is used to disrupt the interaction between omeprazole and the sorbent, eluting the purified analyte.[4] Adding a small amount of a basic modifier like ammonium hydroxide to the elution solvent can improve recovery by ensuring omeprazole remains in its neutral, less polar state.[4]

Detailed Experimental Protocol (SPE)

This protocol is designed based on common practices for reversed-phase SPE of omeprazole.[4][16]

Materials:

-

SPE cartridges or 96-well plate (e.g., C8 or C18 sorbent)

-

SPE vacuum or positive pressure manifold

-

Human plasma (K2EDTA)

-

Internal Standard (IS) working solution

-

Conditioning Solvent: Methanol (HPLC grade)

-

Equilibration Solvent: Purified water

-

Wash Solvent: 5% Methanol in water

-

Elution Solvent: Methanol:Acetonitrile (50:50, v/v) or Methanol with 0.5% ammonium hydroxide

-

Other reagents as per LLE for sample pre-treatment (e.g., buffer)

Procedure:

-

Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of water.[17] Add the internal standard. This dilution reduces viscosity and improves loading characteristics.

-

Sorbent Conditioning: Pass 1 mL of methanol through the SPE cartridge to solvate the stationary phase. Do not let the sorbent go dry.

-

Sorbent Equilibration: Pass 1 mL of purified water through the cartridge to prepare it for the aqueous sample.

-

Sample Loading: Load the pre-treated plasma sample onto the cartridge. Apply a slow, steady flow rate (e.g., 1 mL/min) to ensure adequate interaction time between the analyte and the sorbent.

-

Washing: Pass 1 mL of the wash solvent (5% methanol in water) through the cartridge to remove salts and other polar impurities.

-

Elution: Elute omeprazole and the IS from the cartridge using 1 mL of the elution solvent into a clean collection tube.

-

Evaporation & Reconstitution: As with LLE, evaporate the eluate to dryness under nitrogen and reconstitute in a small volume (e.g., 200 µL) of mobile phase.

-

Analysis: Inject the final sample into the analytical instrument.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Rapid determination of omeprazole in human plasma by protein precipitation and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 11. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ovid.com [ovid.com]

- 15. ovid.com [ovid.com]

- 16. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Topic: Mass Spectrometry Parameters for Optimal Detection of Omeprazole and its Stable Isotope Labeled Internal Standard, Omeprazole-¹³CD₃

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide to developing a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Omeprazole, a widely used proton pump inhibitor. We detail optimized mass spectrometry parameters for Omeprazole and its stable isotope-labeled internal standard (SIL-IS), Omeprazole-¹³CD₃. The use of a SIL-IS is critical for mitigating matrix effects and ensuring the highest level of accuracy and precision in bioanalytical studies.[1] This guide covers the rationale behind parameter selection, a step-by-step experimental protocol, and data visualization to aid researchers, scientists, and drug development professionals in implementing this method.

Introduction and Scientific Principle

Omeprazole is a cornerstone therapy for acid-related gastrointestinal disorders, acting by irreversibly inhibiting the H⁺/K⁺-ATPase enzyme system (the proton pump) in gastric parietal cells.[2][3] Accurate quantification of Omeprazole in biological matrices like human plasma is fundamental for pharmacokinetic (PK), bioequivalence, and therapeutic drug monitoring studies.

LC-MS/MS is the gold standard for this application due to its superior sensitivity and selectivity. The technique couples the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry. By employing Multiple Reaction Monitoring (MRM), we can selectively monitor specific precursor-to-product ion transitions, effectively filtering out background noise and ensuring unambiguous detection of the analyte.[4][5]

The co-administration and measurement of a stable isotope-labeled internal standard, such as Omeprazole-¹³CD₃, is paramount. This standard is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences similar ionization and fragmentation behavior, allowing it to compensate for variations in sample preparation, injection volume, and ion suppression or enhancement, thereby ensuring the highest data quality.[1]

Optimizing Mass Spectrometry Parameters: The "Why" Behind the "How"

Achieving optimal sensitivity and specificity requires careful optimization of both the ion source and the analyte-specific parameters. All modern mass spectrometers operate on these fundamental principles, though the specific terminology for each parameter may vary by manufacturer.

Electrospray Ionization (ESI) Source Optimization

Omeprazole contains several basic nitrogen atoms, making it readily protonated. Therefore, Electrospray Ionization in Positive Ion Mode (ESI+) is the universal choice for its analysis.[1][2][4][6][7] The goal of source optimization is to efficiently generate gas-phase ions from the liquid eluent.

-

Causality of Key ESI Parameters:

-

Spray Voltage: This voltage, applied to the ESI needle, creates a fine spray of charged droplets. An optimal voltage ensures a stable spray; too low, and the spray is inconsistent, too high, and corona discharge can occur, leading to signal instability.[8]

-